3-Nitro-1H-1,2,4-triazole-5-carboxamide
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Overview
Description
3-Nitro-1H-1,2,4-triazole-5-carboxamide is a heterocyclic compound that contains a triazole ring substituted with a nitro group and a carboxamide group. This compound is of significant interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry. The presence of the nitro group and the triazole ring imparts unique chemical and physical properties to the compound, making it a valuable subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-1H-1,2,4-triazole-5-carboxamide typically involves the nitration of 1,2,4-triazole-5-carboxamide. The nitration process can be carried out using concentrated nitric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the triazole ring . The reaction is usually performed at low temperatures to prevent over-nitration and to achieve high yields of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions. This approach allows for the efficient and scalable production of the compound while minimizing the risk of side reactions and ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 3-Nitro-1H-1,2,4-triazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 3-amino-1H-1,2,4-triazole-5-carboxamide.
Substitution: Formation of various substituted triazole derivatives.
Scientific Research Applications
3-Nitro-1H-1,2,4-triazole-5-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Nitro-1H-1,2,4-triazole-5-carboxamide involves its interaction with various molecular targets and pathways:
Molecular Targets: The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial and anticancer effects.
Pathways Involved: The compound can induce oxidative stress in microbial cells, leading to cell damage and death.
Comparison with Similar Compounds
3-Nitro-1H-1,2,4-triazole-5-carboxamide can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: 3-Nitro-1,2,4-triazol-5-one, 5-nitro-1,2,4-triazole, and 3,5-dinitro-1H-1,2,4-triazole
Uniqueness: Unlike other nitro-substituted triazoles, this compound contains a carboxamide group, which imparts additional chemical reactivity and potential biological activity. .
Properties
IUPAC Name |
5-nitro-1H-1,2,4-triazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N5O3/c4-1(9)2-5-3(7-6-2)8(10)11/h(H2,4,9)(H,5,6,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZSUITKFIIPSPQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=NNC(=N1)[N+](=O)[O-])C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3N5O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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